molecular formula C18H18ClN3O2 B4484561 N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B4484561
M. Wt: 343.8 g/mol
InChI Key: SVDRENNUIOOQAO-UHFFFAOYSA-N
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Description

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and a chlorinated aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 3-chloroaniline with a suitable carbonyl compound to form the corresponding amide. This intermediate is then reacted with 2-methylphenylcyclopropanecarboxylic acid under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines.

    Substitution: The chlorinated aniline moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.

Scientific Research Applications

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-{[(4-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide
  • N-(5-{[(3-bromoanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

Uniqueness

N-(5-{[(3-chloroanilino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is unique due to its specific structural features, such as the presence of a chlorinated aniline moiety and a cyclopropane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[5-[(3-chlorophenyl)carbamoylamino]-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-11-5-8-15(10-16(11)22-17(23)12-6-7-12)21-18(24)20-14-4-2-3-13(19)9-14/h2-5,8-10,12H,6-7H2,1H3,(H,22,23)(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDRENNUIOOQAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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